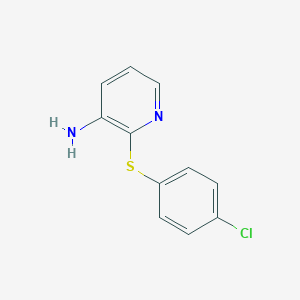
2-(4-Chlorophenyl)sulfanylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)sulfanylpyridin-3-amine (CSP) is an organic compound with a wide range of applications in the scientific research industry. It has been used as a reagent in the synthesis of various compounds, and it also has potential applications in drug development. CSP also has biochemical and physiological effects, which can be used to study the biological mechanisms of various diseases.
Applications De Recherche Scientifique
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties . It shows promise in combating Gram-positive bacterial strains and the C. albicans strain. This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance .
Antiviral Activity
Indole derivatives, which share a structural similarity with “2-(4-Chlorophenyl)sulfanylpyridin-3-amine”, have been found to possess significant antiviral activities . These compounds can inhibit the replication of various RNA and DNA viruses, making them potential candidates for antiviral drug development .
Anti-HIV Activity
Related compounds have been synthesized and screened for their activity against HIV-1 and HIV-2 strains. The structural features of “2-(4-Chlorophenyl)sulfanylpyridin-3-amine” could be optimized to enhance its efficacy as an anti-HIV agent .
Anticancer Properties
The structural framework of “2-(4-Chlorophenyl)sulfanylpyridin-3-amine” is conducive to modifications that can target cancer cells. Research into similar compounds has shown potential in cancer therapy , particularly in targeted drug delivery systems .
Anti-Inflammatory Uses
Compounds with similar structures have demonstrated anti-inflammatory properties . By modulating inflammatory pathways, “2-(4-Chlorophenyl)sulfanylpyridin-3-amine” could be used in the treatment of chronic inflammatory diseases .
Toxicity Assessment
The toxicity of “2-(4-Chlorophenyl)sulfanylpyridin-3-amine” has been assessed using aquatic crustacean Daphnia magna. Understanding its toxicity is essential for evaluating its safety profile for potential therapeutic use .
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCARWBZQPAPLQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)sulfanylpyridin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B432345.png)
![N-(4-ethoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B432347.png)
![N-(2-ethoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B432348.png)
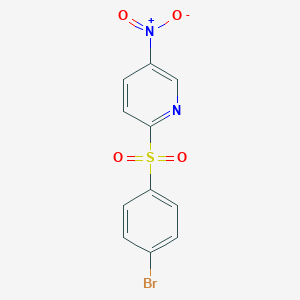
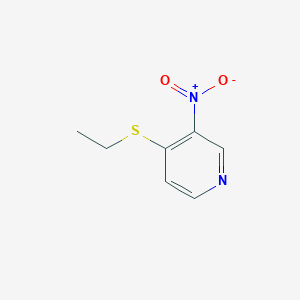
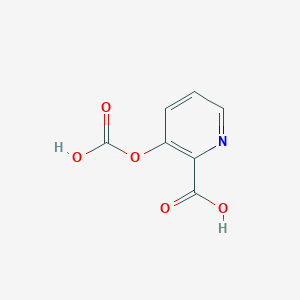
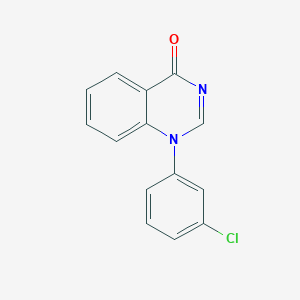

![1-{6-[(4-Methylphenyl)sulfanyl]pyridin-3-yl}-3-phenylurea](/img/structure/B432443.png)
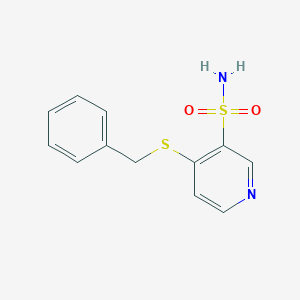
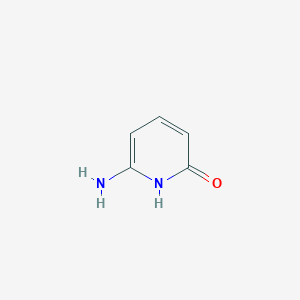
![2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinol](/img/structure/B432528.png)

![{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine](/img/structure/B432616.png)